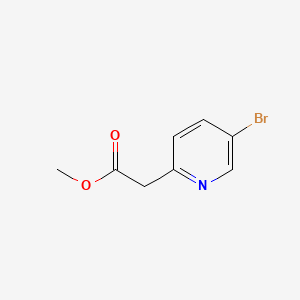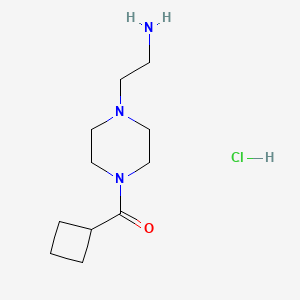
3-(2,5-Difluorobenzoyl)-4-methylpyridine
Overview
Description
The compound “3-(2,5-Difluorobenzoyl)-4-methylpyridine” is a derivative of difluorobenzoyl chloride . Difluorobenzoyl chloride is a type of acyl chloride used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(2,5-Difluorobenzoyl)-4-methylpyridine” were not found, difluorobenzoyl chloride has been used in the synthesis of various compounds . The synthesis typically involves the reaction of difluorobenzoyl chloride with other reagents under specific conditions .Scientific Research Applications
Molecular Structure and Analysis
- X-ray Diffraction and DFT Calculations: A study on a novel phthalide derivative explored its structure using X-ray diffraction and DFT calculations, emphasizing the utility of these methods for understanding the molecular geometry and electronic properties of complex organic compounds. This approach could be applicable to studying the structure of 3-(2,5-Difluorobenzoyl)-4-methylpyridine for potential applications in material science or pharmaceuticals (Yılmaz et al., 2020).
Luminescence and Coordination Complexes
- Lanthanide Ternary Complexes: Research on lanthanide complexes incorporating difluorobenzoic acid and bipyridine ligands demonstrated their potential in developing materials with unique luminescent properties. Similar studies could explore the coordination chemistry of 3-(2,5-Difluorobenzoyl)-4-methylpyridine to create novel luminescent materials (Du et al., 2020).
Hydrogen Bonding and Supramolecular Structures
- Supramolecular Association: Investigations into hydrogen-bonded supramolecular associations in organic acid-base salts provide insights into the crystal packing and molecular interactions that could be critical for designing new crystalline materials or catalysts with 3-(2,5-Difluorobenzoyl)-4-methylpyridine (Khalib et al., 2014).
Antimicrobial and Antioxidant Activities
- Molecular Docking and Antimicrobial Properties: A study synthesized oxadiazoline derivatives featuring the methylpyridine moiety, showcasing their antimicrobial properties through molecular docking studies. This suggests potential research directions for 3-(2,5-Difluorobenzoyl)-4-methylpyridine in the development of new antimicrobial agents (Shyma et al., 2013).
Photophysical Characterization
- Fluorescent Crystals and Co-Crystals: The synthesis and photophysical characterization of naphthalimide derivatives, including interactions with methylpyridine, offer a foundation for developing fluorescent materials. This could inform research on 3-(2,5-Difluorobenzoyl)-4-methylpyridine as a component in fluorescent crystals or sensors (Grepioni et al., 2015).
properties
IUPAC Name |
(2,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-6-9(14)2-3-12(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNBTVUAGVKPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)




![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)